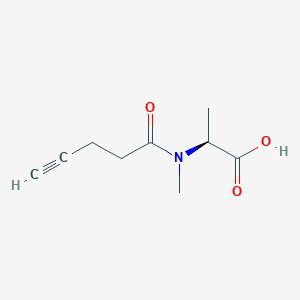

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-

Descripción

Historical Context and Development

The development of alkynyl amino acids emerged from the broader field of unnatural amino acid synthesis, which gained significant momentum in the latter half of the 20th century. The incorporation of alkynyl groups into amino acid structures represents a fundamental advancement in bioorthogonal chemistry, where researchers sought to create chemical functionalities that could operate selectively within biological environments without interfering with native biochemical processes.

Alkynyl amino acids are characterized as unnatural amino acids capable of participating in cycloaddition reactions with azides to produce highly stable triazole linkers. The historical progression of these compounds can be traced through several key developments in synthetic organic chemistry. Early work focused on the synthesis of branched alpha-amino acids incorporating alkynyl groups, which were prepared through copper-catalyzed reactions using serine-derived organozinc reagents with bromoallenes. These foundational studies established the chemical framework that would eventually lead to more sophisticated alkynyl amino acid derivatives.

The specific compound L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- incorporates several advanced structural features that distinguish it from earlier alkynyl amino acid designs. The presence of both an N-methyl group and a pentynyl chain attached through an amide linkage creates a molecule with enhanced chemical stability and bioorthogonal reactivity. This design represents the culmination of decades of research into amino acid modification strategies, where chemists have systematically explored different approaches to introduce reactive functionality while maintaining compatibility with biological systems.

The synthesis of such compounds has been facilitated by advances in catalytic asymmetric alkynylation methods. Research has demonstrated the successful alkynylation of alpha-imino esters through direct addition of terminal alkynes in the presence of chiral copper complexes under mild reaction conditions. These methodological advances have enabled the production of optically active alpha-amino acid derivatives with good yields and enantiomeric excess values, making compounds like L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- accessible for practical applications.

Significance in Bioorthogonal Chemistry

The significance of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- in bioorthogonal chemistry stems from its terminal alkyne functionality, which enables participation in highly selective and efficient chemical reactions within biological environments. Bioorthogonal chemistry represents a set of methods using non-native functional groups to explore and understand biology in living organisms, and alkynyl amino acids serve as crucial components in this chemical toolkit.

The alkyne group in this compound can participate in several important bioorthogonal reactions. The most significant of these is the strain-promoted azide-alkyne cycloaddition, which was developed as an alternative to copper-catalyzed azide-alkyne cycloaddition for biological applications. While copper-catalyzed reactions are highly efficient, the copper catalysts can be cytotoxic for long-term exposure with live cells or organisms. The strain-promoted variant eliminates this limitation by using cyclic alkyne reagents that react rapidly and selectively with biomolecule-associated azides without requiring metal catalysts.

The terminal alkyne functionality also enables participation in click chemistry reactions, which have become fundamental tools in chemical biology and proteomics. Click chemistry based on the reaction of terminal alkynyl groups with azides plays an important role in research areas such as drug screening, chemical biology, and proteomics. The reaction enables the synthesis of cyclic peptides or stapled peptides, or the linking of peptides to dyes, radioactive tracers, antibodies, or complex biomolecules to prepare bioconjugates and increase their biocompatibility in the absence of catalysts.

For bioorthogonal assays, the introduction of bioorthologous functional groups through the insertion of non-natural amino acids allows the introduction of different modifications to proteins, enabling the study of their properties and functions. The alkyne functionality can be used to form bonds or break them under mild conditions, link modifications by click reactions, and can also link proteins through sulfhydryl-alkynyl reactions. The small size of the alkyne group allows insertion into enzymatic active sites within proteins, thus modulating enzyme activity while remaining virtually non-cytotoxic and highly stable.

Recent developments have also demonstrated the utility of alkynyl amino acids in metabolic labeling applications. Studies have shown that alkyne-functionalized amino acid surrogates can be incorporated by endogenous aminoacyl-transfer ribonucleic acid synthetases into bacterial proteomes, allowing metabolic labeling of newly synthesized proteins. When combined with bioorthogonal ligation methods such as copper-catalyzed azide-alkyne cycloaddition, these chemical reporters can be used to detect and identify specific proteins within complex biological systems.

Structural Relationship to Natural Amino Acids

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- maintains a fundamental structural relationship to the natural amino acid L-alanine while incorporating significant synthetic modifications that expand its chemical functionality. The compound preserves the basic alpha-amino acid backbone structure that is characteristic of all proteinogenic amino acids, ensuring compatibility with biological systems while introducing novel reactive capabilities.

The base structure incorporates L-alanine, one of the twenty standard amino acids encoded by the genetic code. L-alanine itself is characterized by a simple methyl side chain attached to the alpha carbon, making it one of the smallest and most abundant amino acids in proteins. In the evolutionary history of amino acids, alanine represents one of the earliest amino acids to be incorporated into the genetic code, likely due to its simple structure and ease of synthesis under prebiotic conditions.

The structural modifications in L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- involve two key alterations to the natural alanine framework. First, the amino group has been methylated, creating an N-methyl derivative. N-methylated amino acids occur naturally in some biological systems but are not part of the standard genetic code. The methylation serves multiple functions: it can alter the conformational properties of peptides containing this residue, provide protection against enzymatic degradation, and modify the pharmacological properties of peptide-based compounds.

The second major modification involves the attachment of a pentynyl chain through an amide linkage. This creates an extended side chain terminating in a reactive alkyne group. The pentynyl modification transforms the simple methyl side chain of alanine into a linear five-carbon chain with a terminal triple bond. This structural change dramatically alters the chemical properties of the amino acid while maintaining the overall alpha-amino acid framework.

| Structural Feature | Natural L-Alanine | L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- |

|---|---|---|

| Molecular Formula | C₃H₇NO₂ | C₉H₁₃NO₃ |

| Molecular Weight | 89.09 g/mol | 183.20 g/mol |

| Side Chain | Methyl (-CH₃) | Pentynyl amide chain |

| Amino Group | Primary (-NH₂) | Secondary, N-methylated |

| Reactive Functionality | None | Terminal alkyne |

| Bioorthogonal Activity | None | Click chemistry compatible |

The molecular formula of C₉H₁₃NO₃ for the modified compound compared to C₃H₇NO₂ for natural alanine illustrates the substantial increase in molecular complexity. The molecular weight increase from approximately 89 grams per mole to 183 grams per mole reflects the addition of the pentynyl chain and the N-methylation. Despite these modifications, the compound retains the fundamental L-configuration at the alpha carbon, ensuring that it maintains the stereochemical properties necessary for interaction with biological systems.

The structural relationship extends to the preservation of the carboxylic acid functionality, which remains available for peptide bond formation. This allows the modified amino acid to be incorporated into peptide sequences while providing the terminal alkyne as a reactive handle for subsequent bioorthogonal chemistry applications. The amide linkage connecting the pentynyl chain provides chemical stability while positioning the reactive alkyne group at an optimal distance from the peptide backbone for accessibility during chemical reactions.

Propiedades

IUPAC Name |

(2S)-2-[methyl(pent-4-ynoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-5-6-8(11)10(3)7(2)9(12)13/h1,7H,5-6H2,2-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMWJITQGHUJE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Synthesis via Mannich Reaction and Transamination

Overview:

This method employs a Mannich reaction to introduce the N-methyl group onto the amino acid backbone, followed by enzymatic transamination to achieve the target compound with high stereoselectivity and purity. The process is optimized for large-scale production, emphasizing cost-effectiveness and operational simplicity.

Formation of N-methylated intermediates:

The process begins with diethyl 2-acetamidomalonate reacting with N-methylbenzylamine and formaldehyde in a stirring reaction at room temperature for 4–10 hours. This step yields a key intermediate, 2-acetamido-2-[benzyl(methylamino)]malonic acid diethyl ester, via a Mannich-type addition (as detailed in).Protection and deprotection:

The intermediate undergoes protection with di-tert-butyl dicarbonate and subsequent deprotection steps, involving hydrogenation over palladium catalysts, to yield a protected amino acid precursor.Enzymatic transamination:

The protected intermediate is subjected to transamination using L-acyl transaminase, which facilitates the transfer of amino groups at controlled pH (around 7.5–8) and temperature (36–38°C). This step is crucial for achieving high stereoselectivity (>99% ee) and purity.Final deprotection and purification:

The protected amino acid is deprotected with hydrochloric acid in dioxane, followed by extraction, washing, and drying, to produce the target compound, N-methyl-N-(1-oxo-4-pentyn-1-yl)-L-alanine.

Research Findings:

This method demonstrates high yields, operational simplicity, and suitability for industrial scale-up, with the ability to control stereochemistry effectively. The use of biocatalysts like L-acyl transaminase enhances selectivity and reduces side reactions.

One-Step Fermentative and Biocatalytic Methods

Overview:

Recent advances include microbial and enzymatic approaches where sugars and methylamine are directly converted into N-methylated amino acids, such as N-methyl-L-alanine, through whole-cell biocatalysts derived from genetically engineered strains (e.g., Corynebacterium glutamicum).

Biocatalytic conversion:

Utilizes heterologous expression of methyltransferases in microbial hosts to catalyze the methylation of amino acids during fermentation.Advantages:

This method offers high yields, stereoselectivity, and environmentally friendly conditions, avoiding complex chemical steps. It is particularly suitable for large-scale production of N-methyl amino acids, including derivatives with specific side chains like the pentynyl group.

Research Findings:

The fermentative process achieved a final titer of 31.7 g/L N-methyl-L-alanine with a productivity of 0.35 g/L/h, demonstrating its industrial viability.

Direct Chemical Synthesis from Precursors

Overview:

Traditional chemical approaches involve multi-step synthesis starting from simpler amino acids or their derivatives, employing reductive amination, Mitsunobu reactions, or quaternization of iminium species.

Reductive amination:

Amino acids like alanine are methylated via reductive amination using formaldehyde and formic acid, often under mild conditions, to yield N-methyl derivatives with high stereochemical fidelity.Mitsunobu reaction:

N-methylation of amino acids can be achieved using Mitsunobu conditions, which facilitate the transfer of methyl groups to amino functionalities with good stereoselectivity.Protection/deprotection strategies:

Use of protecting groups such as Boc or Fmoc allows selective methylation at the amino group, followed by deprotection to obtain the free N-methyl amino acid.

Research Findings:

These methods, while effective for small-scale synthesis, often encounter issues with low yields, side reactions, or difficulty in scale-up, making them less favorable for industrial production of complex derivatives like N-methyl-N-(1-oxo-4-pentyn-1-yl)-L-alanine.

Summary of Preparation Methods Data Table

| Method | Key Reactions | Advantages | Limitations | Scale-up Potential |

|---|---|---|---|---|

| Chemical Mannich + Transamination | Mannich reaction followed by enzymatic transamination | High stereoselectivity, high yield, scalable | Requires enzymatic steps, complex protection/deprotection | High, with optimized enzymatic processes |

| Microbial Fermentation | Whole-cell biocatalysis from sugars and methylamine | Environmentally friendly, high yield, stereoselective | Requires genetic engineering, fermentation control | Very high, suitable for industrial scale |

| Chemical Reductive/Mitsunobu | Formaldehyde methylation, Mitsunobu reactions | Simpler for small scale, high stereocontrol | Low yield, side reactions, not ideal for large scale | Limited, mainly laboratory scale |

Análisis De Reacciones Químicas

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.

Aplicaciones Científicas De Investigación

Drug Development

One of the primary applications of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is in drug development . Its structure allows it to serve as a building block for synthesizing new pharmaceutical compounds. The alkyne functional group can be utilized in click chemistry, facilitating the formation of complex molecular architectures that are essential in creating effective drugs targeting various diseases.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research has indicated that compounds similar to L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- may exhibit inhibitory effects on DPP-IV, an enzyme linked to type 2 diabetes management. A study highlighted the synthesis of xanthine derivatives that incorporate similar structural features, demonstrating their pharmacological potential against diabetes through DPP-IV inhibition .

Antiviral Properties

Another significant application lies in its potential antiviral properties . Preliminary studies suggest that variations of this compound may inhibit viral replication mechanisms. The structural framework allows for modifications that could enhance its efficacy as an antiviral agent, although more research is needed to establish its effectiveness conclusively .

Organic Synthesis

The versatility of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- extends into organic synthesis . The alkyne moiety enables it to participate in diverse reactions such as:

- Alkyne Metathesis : Useful for creating complex molecules by exchanging alkyne groups.

- Cycloaddition Reactions : Facilitates the formation of cyclic compounds which are often crucial in drug design.

Mecanismo De Acción

The mechanism of action of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Structural Features :

- Core : Retains the L-alanine chiral center (S-configuration), ensuring stereochemical specificity in interactions.

- Functional Groups :

- Terminal alkyne (C≡C) at the 4-position of the pentynyl chain.

- Ketone group (1-oxo) adjacent to the alkyne.

- N-methyl substitution, which reduces hydrogen-bonding capacity compared to unmodified alanine.

Such derivatives typically exhibit:

- Molecular weights between 300–850 g/mol.

- Stability under controlled storage (-80°C to -20°C).

- High purity (>99% by HPLC) and structural confirmation via ¹H NMR and MS.

Comparison with Structurally Similar Compounds

The following table compares L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- with key analogs:

*Calculated based on structural formula.

Structural and Functional Differences

Alkyne vs. Alkyl/Ester Chains :

- The terminal alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In contrast, analogs like HY-P3884 (with a long alkyl chain) prioritize lipophilicity for membrane permeability in drug delivery.

- Nitrophenyl derivatives (e.g., CAS 91149-43-8) lack alkynes but feature aromatic nitro groups, making them chromogenic substrates for protease assays.

Ketone groups (as in 1-oxo-4-pentyn-1-yl) may participate in Schiff base formation, unlike ester-containing analogs.

Spectroscopic Profiles: Core binding energy spectra of L-alanine derivatives show similarities to canonical amino acids, but substituents like alkynes or nitro groups introduce distinct peaks in NMR and MS, aiding structural validation.

Actividad Biológica

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-, a derivative of the amino acid L-alanine, has garnered interest in various biological and pharmacological studies. This compound's unique structure suggests potential applications in neuropharmacology, metabolic studies, and as a biochemical probe. This article aims to detail the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- can be characterized by its molecular formula and a molecular weight of approximately 155.19 g/mol. Its structure includes a methyl group and a pentynyl side chain attached to the carbonyl group, which may influence its biological interactions.

Neurotoxicity

Research indicates that compounds structurally related to L-Alanine can exhibit neurotoxic effects. For example, beta-N-methylamino-L-alanine (BMAA), known for its neuroexcitatory properties, has been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and parkinsonism-dementia complex. Although L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- has not been extensively studied in this context, it is essential to consider its potential excitotoxicity due to structural similarities with BMAA .

Metabolic Pathways

L-Alanine plays a crucial role in various metabolic pathways. It is involved in gluconeogenesis and acts as a precursor for the synthesis of other amino acids. The metabolism of alanine derivatives may also influence neurotransmitter levels and energy metabolism within cells. Further studies are required to elucidate how modifications like the pentynyl group affect these pathways.

Study on Neurotoxicity

A study conducted on murine cortical cell cultures demonstrated that certain alanine derivatives could induce neurotoxic effects under specific conditions. The presence of bicarbonate was found to enhance the excitotoxicity of BMAA, suggesting that structural modifications in amino acids can significantly impact their neuroactive properties .

Chemoproteomic Analysis

Recent chemoproteomic approaches have identified various protein targets for modified alanine derivatives. These studies reveal that compounds similar to L-Alanine can label distinct subsets of proteins involved in cellular signaling pathways, indicating potential therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Biological Role | Precursor in metabolism |

| Potential Toxicity | Neurotoxic effects observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-, and how can purity be optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly employed. For SPPS, use Fmoc/t-Bu protection to safeguard the α-amino group of L-alanine. Coupling the 1-oxo-4-pentyn-1-yl moiety requires activating agents like HATU/DIPEA. Post-synthesis, purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to achieve >99% purity .

- Optimization : Monitor reaction progress using LC-MS to detect incomplete coupling. Repetitive washes during SPPS reduce truncation sequences.

Q. How is the structural integrity of this compound validated in experimental settings?

- Characterization Techniques :

- 1H NMR : Confirm backbone stereochemistry and functional group integration (e.g., methyl protons at δ 1.2–1.5 ppm, alkyne protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (C₉H₁₃NO₃; calc. 199.1 g/mol) and detects impurities .

- HPLC : Assess purity (>99%) using a C18 column with UV detection at 214 nm .

Q. What are the critical storage conditions to maintain compound stability?

- Guidelines :

- Solid Form : Store at -80°C (2-year stability) or -20°C (1-year stability) in moisture-proof containers to prevent hydrolysis of the N-methylamide bond .

- Solution Form : Use anhydrous DMSO or DMF, aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months .

Q. How do the functional groups (N-methyl, pentynyl) influence physicochemical properties?

- N-Methyl Group : Reduces hydrogen-bonding capacity, enhancing lipophilicity (logP ↑) and membrane permeability .

- Pentynyl Moiety : The alkyne enables click chemistry (e.g., CuAAC with azides for bioconjugation) and serves as a spectroscopic handle in IR (νC≡C ~2100 cm⁻¹) .

Advanced Research Questions

Q. How does the compound behave under varying pH and temperature conditions in aqueous solutions?

- Reactivity Insights :

- pH Stability : The N-methyl group confers resistance to enzymatic degradation (e.g., peptidases), but the ester bond in the 1-oxo group is prone to hydrolysis at pH >8. Use buffered solutions (pH 6–7.5) for in vitro assays .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 150°C. Avoid prolonged heating above 80°C during solvent removal .

Q. What computational approaches predict interactions between this compound and biological targets?

- Modeling Strategies :

- Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO-LUMO gap) to predict reactivity of the alkyne or carbonyl groups .

- Molecular Dynamics (MD) : Model binding affinity to enzymes (e.g., proteases) by analyzing steric clashes and electrostatic complementarity .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

- Potential Mechanisms :

- Enzyme Inhibition : The pentynyl group may act as a Michael acceptor, covalently inhibiting cysteine proteases. Test via fluorogenic substrate assays (e.g., papain inhibition) .

- Cell Penetration : Use Caco-2 monolayer assays to quantify apparent permeability (Papp) and efflux ratios .

- Contradictions : If bioactivity contradicts purity data (e.g., 99% purity but low activity), assess batch-to-batch variability in N-methylation efficiency via LC-MS .

Q. How should researchers resolve contradictions between analytical data and observed bioactivity?

- Troubleshooting Framework :

Re-Analyze Purity : Confirm HPLC/MS traces for degradation products (e.g., hydrolyzed ester).

Functional Assays : Compare activity across multiple batches to rule out synthesis artifacts.

Structural Confirmation : Use 2D NMR (COSY, HSQC) to verify stereochemical integrity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.